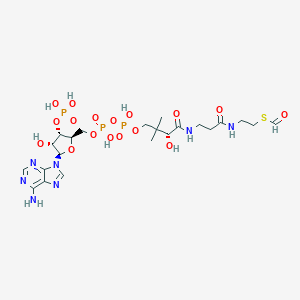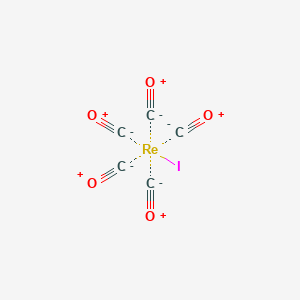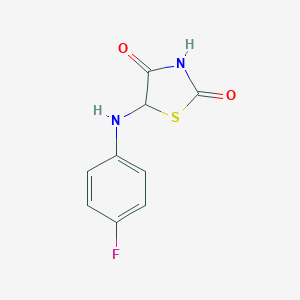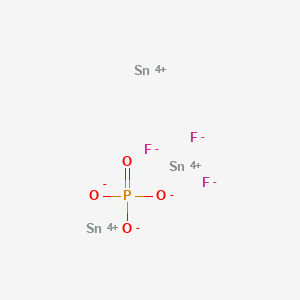![molecular formula C18H18N4O4 B227657 Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a pyrazolotriazine derivative that has been shown to exhibit several biochemical and physiological effects.
Wirkmechanismus
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate inhibits CDK4 and CDK6 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of the retinoblastoma protein (Rb), a tumor suppressor protein that normally inhibits cell cycle progression. Inhibition of CDK4 and CDK6 by this compound leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its activity as a CDK4/6 inhibitor, it has also been shown to exhibit anti-inflammatory and anti-fibrotic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of fibroblasts.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate in lab experiments is its potency and selectivity as a CDK4/6 inhibitor. It has been shown to exhibit nanomolar potency against CDK4/6, and has minimal off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate. One area of interest is its potential as a therapeutic agent for cancer. Several clinical trials are currently underway to evaluate its efficacy as a treatment for various types of cancer. Another potential future direction is its use as a tool compound for studying the role of CDK4/6 in various cellular processes. Additionally, further research is needed to fully understand its anti-inflammatory and anti-fibrotic effects, and its potential applications in treating inflammatory and fibrotic diseases.
Synthesemethoden
The synthesis of Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves the reaction of 7-ethyl-4-hydrazinylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid with 2-methoxy-2-oxoethyl chloride in the presence of triethylamine. The resulting compound is then methylated using methyl iodide and potassium carbonate.
Wissenschaftliche Forschungsanwendungen
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been shown to exhibit potential applications in scientific research. It has been extensively studied for its potential as a kinase inhibitor, specifically as a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). CDK4 and CDK6 are important regulators of the cell cycle, and their dysregulation has been implicated in several types of cancer.
Eigenschaften
Molekularformel |
C18H18N4O4 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C18H18N4O4/c1-4-12-15(11-8-6-5-7-9-11)17-20-19-16(18(24)26-3)13(22(17)21-12)10-14(23)25-2/h5-9H,4,10H2,1-3H3 |
InChI-Schlüssel |
QMDKHELBVOGMIU-UHFFFAOYSA-N |
SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OC)CC(=O)OC |
Kanonische SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OC)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)


![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)



![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)


